molecular formula C19H14N2OS B2995839 (2Z)-3-phenyl-1-(2-prop-2-ynylthiobenzimidazolyl)prop-2-en-1-one CAS No. 1322282-41-6

(2Z)-3-phenyl-1-(2-prop-2-ynylthiobenzimidazolyl)prop-2-en-1-one

Cat. No. B2995839
CAS RN: 1322282-41-6
M. Wt: 318.39
InChI Key: AWYLKVSTRWMRAJ-SEYXRHQNSA-N
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Description

(2Z)-3-phenyl-1-(2-prop-2-ynylthiobenzimidazolyl)prop-2-en-1-one, also known as PTB, is a synthetic compound that has been widely used in scientific research for its unique properties. PTB is a member of the benzimidazole family and is known for its ability to inhibit tubulin polymerization, making it a potential anti-cancer agent.

Scientific Research Applications

Synthesis and Evaluation of DNA-binding Agents

Benzimidazole derivatives have been synthesized and evaluated for their DNA-binding capabilities, demonstrating potential as antitumor agents. One study described the synthesis of a novel bisbenzimidazole compound showing significant growth inhibition in ovarian carcinoma cell lines and some evidence of antitumor activity in vivo, highlighting its minor groove-binding properties to DNA (Mann et al., 2001).

Antiproliferative Activity and DNA Binding

Another research focus has been on the antiproliferative effects of benzimidazole derivatives on tumor cell lines. Derivatives have shown significant inhibition of tumor cell proliferation, with their DNA binding properties suggesting a mode of action involving direct interaction with the DNA structure and potentially inducing apoptosis (Racané et al., 2010).

Polymer Electrolytes for Fuel Cells

Polybenzimidazole films doped with phosphoric acid have been explored as potential polymer electrolytes for hydrogen/air and direct methanol fuel cells. These materials show promising proton conductivity and low methanol vapor permeability, which could mitigate the adverse effects of methanol crossover in fuel cells (Wainright et al., 1995).

Structural and Vibrational Characterization

Research has also focused on the synthesis, structural, and vibrational characterization of benzimidazole derivatives. Such studies provide insights into the molecular structure, aiding the design of compounds with enhanced physiological activity. Theoretical and experimental analyses help in understanding the interaction mechanisms of these compounds at the molecular level (Infante-Castillo & Hernández‐Rivera, 2008).

Green Chemistry Approaches

The synthesis of benzimidazoles has been optimized in high-temperature water as an environmentally friendly alternative to traditional solvents. This approach aligns with the principles of green chemistry, aiming to reduce hazardous substance use and enhance yield through sustainable practices (Dudd et al., 2003).

properties

IUPAC Name

(Z)-3-phenyl-1-(2-prop-2-ynylsulfanylbenzimidazol-1-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2OS/c1-2-14-23-19-20-16-10-6-7-11-17(16)21(19)18(22)13-12-15-8-4-3-5-9-15/h1,3-13H,14H2/b13-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWYLKVSTRWMRAJ-SEYXRHQNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCSC1=NC2=CC=CC=C2N1C(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CCSC1=NC2=CC=CC=C2N1C(=O)/C=C\C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2Z)-3-phenyl-1-(2-prop-2-ynylthiobenzimidazolyl)prop-2-en-1-one

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